N-[(2-Ethylhexyl)oxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-Ethylhexyl)oxy]propan-1-amine can be synthesized through the reaction of 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethylhexyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines and hydrocarbons.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
N-[(2-Ethylhexyl)oxy]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Ethylhexyl)oxy]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as a Bronsted base, capable of accepting a proton from a donor (Bronsted acid). This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: The parent compound from which N-[(2-Ethylhexyl)oxy]propan-1-amine is derived.
2-Ethylhexanol: A precursor used in the synthesis of this compound.
3-(2-Ethylhexyloxy)propan-1-amine, N-acetate: A derivative with an acetate group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
138324-61-5 |
---|---|
Molecular Formula |
C11H25NO |
Molecular Weight |
187.32 g/mol |
IUPAC Name |
N-(2-ethylhexoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-4-7-8-11(6-3)10-13-12-9-5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
LMPOSKUEVZHNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CONCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.